1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrole
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Overview
Description
1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrole is a chiral organic compound characterized by the presence of a pyrrole ring attached to a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclohexanone with pyrrole in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrole
- 1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrolidine
- 1-((1R,2S)-2-Methylcyclohexyl)-1H-pyrrolidin-2-one
Comparison: this compound is unique due to its specific stereochemistry and the presence of a pyrrole ring. Compared to its analogs, it exhibits distinct reactivity and binding properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-[(1R,2S)-2-methylcyclohexyl]pyrrole |
InChI |
InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5,8-11H,2-3,6-7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
GDIBAWKDQYPLIJ-WDEREUQCSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1N2C=CC=C2 |
Canonical SMILES |
CC1CCCCC1N2C=CC=C2 |
Origin of Product |
United States |
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